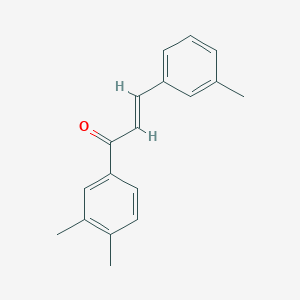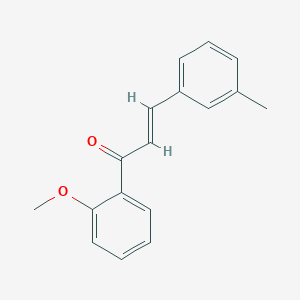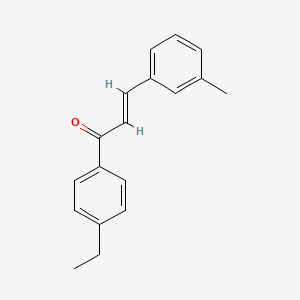
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as “DMPP”, is a synthetic compound that has been studied for its potential biological and medical applications. DMPP is a cyclic molecule with a molecular weight of 216.32 g/mol and a melting point of 107-108°C. It is a colorless, viscous liquid with a low vapor pressure and a boiling point of 261-262°C. It is insoluble in water, but soluble in organic solvents such as acetone, ethanol, and methanol.
Wirkmechanismus
The mechanism of action of DMPP is not well understood. However, it is believed to act as an inhibitor of enzymes and other proteins involved in various biological processes. It is thought to interact with the active sites of enzymes, preventing them from binding to their substrates and thus inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP are not well understood. However, it has been shown to inhibit the activity of several enzymes involved in various metabolic pathways, including those involved in the synthesis of fatty acids, cholesterol, and other compounds. It has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for laboratory experiments. It is relatively stable and has a low vapor pressure, making it ideal for experiments that require a low temperature. It is also soluble in organic solvents, making it easier to handle and store. However, it has several limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a mixture of E/Z isomers, which can be difficult to separate.
Zukünftige Richtungen
There are several potential future directions for research on DMPP. These include further investigation into its mechanism of action, the development of new synthesis methods, and the exploration of new applications in scientific research. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further studies into its solubility in different solvents could lead to the development of new formulations for laboratory experiments.
Synthesemethoden
DMPP can be synthesized using several different methods. The most commonly used method is the Wittig reaction, which involves reacting a phosphorus ylide with an aldehyde or ketone to form an alkene. In this method, DMPP is synthesized by reacting 3-methylphenylacetaldehyde and dimethylphenylphosphonium chloride in the presence of a base such as sodium hydroxide. The reaction produces a mixture of E/Z isomers, which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPP has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including the study of enzyme kinetics, the synthesis of pharmaceuticals, and the study of molecular interactions. It has also been used in the study of the structure and function of proteins and the study of molecular recognition.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSMHXOHLJPQJ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














